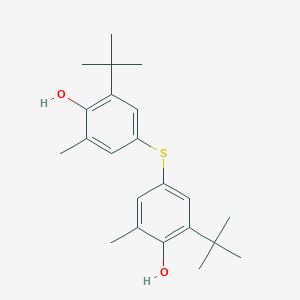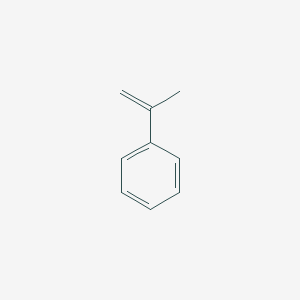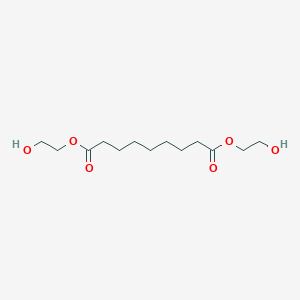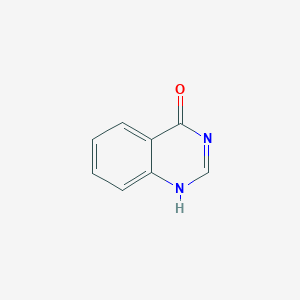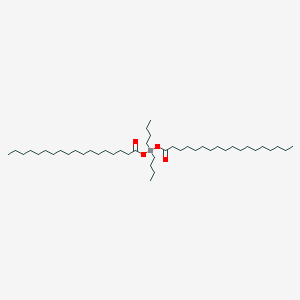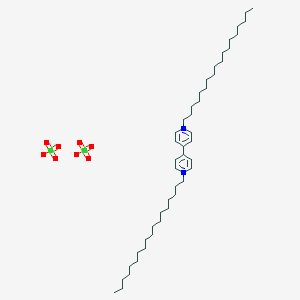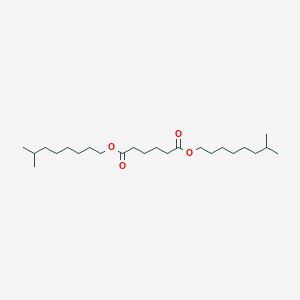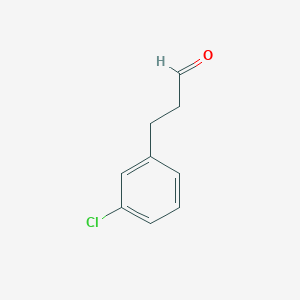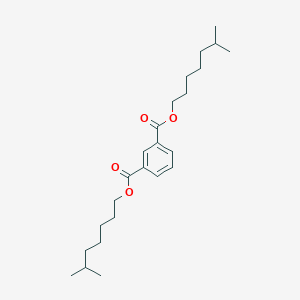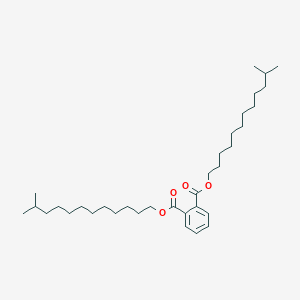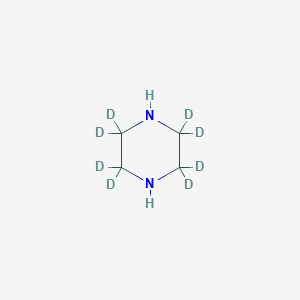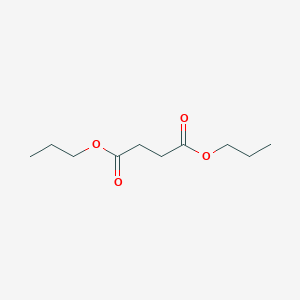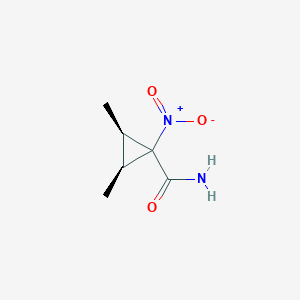
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) is a chemical compound used in scientific research for various purposes. It is a cyclopropane derivative that has a nitro group attached to it. This compound is also known as DMC or 2,3-dimethyl-1-nitrocyclopropane carboxamide.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also act as a nitroalkene in some reactions. The nitro group attached to the cyclopropane ring makes it a potential source of nitroalkene reactivity.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI). However, it has been reported to have anti-inflammatory properties. It has also been reported to have potential anti-cancer activity. Further research is needed to understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, one limitation is that it has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI). One potential direction is to investigate its potential as a source of nitroalkene reactivity in organic synthesis reactions. Another direction is to explore its anti-inflammatory properties and potential use as an anti-inflammatory drug. Additionally, further research is needed to understand its potential anti-cancer activity and to develop new anti-cancer agents based on its structure. Finally, exploring its potential as a starting material for the synthesis of natural products is another direction for future research.
Conclusion
In conclusion, Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) is a chemical compound with various scientific research applications. Its synthesis involves the reaction of cyclopropanecarboxamide with nitric acid in the presence of sulfuric acid. Its mechanism of action is not well understood, but it is believed to act as a nucleophile and a nitroalkene in certain reactions. It has limited solubility in water, which can make it difficult to use in certain experiments. However, it has several advantages, including its availability and stability. Future research directions include investigating its potential as a source of nitroalkene reactivity, exploring its anti-inflammatory and anti-cancer properties, and using it as a starting material for the synthesis of natural products.
Synthesemethoden
The synthesis of Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) involves the reaction of cyclopropanecarboxamide with nitric acid in the presence of sulfuric acid. The reaction is carried out at a low temperature to avoid the formation of undesired by-products. The yield of the reaction is moderate to high, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) has various scientific research applications. It is used as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis reactions. In addition, it has been used in the synthesis of potential anti-cancer agents and anti-inflammatory drugs. Furthermore, it has been used in the synthesis of various natural products.
Eigenschaften
CAS-Nummer |
132350-80-2 |
|---|---|
Produktname |
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) |
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
(2R,3S)-2,3-dimethyl-1-nitrocyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-3-4(2)6(3,5(7)9)8(10)11/h3-4H,1-2H3,(H2,7,9)/t3-,4+,6? |
InChI-Schlüssel |
WWUFLSARDPULKC-WBMBKJJNSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C1(C(=O)N)[N+](=O)[O-])C |
SMILES |
CC1C(C1(C(=O)N)[N+](=O)[O-])C |
Kanonische SMILES |
CC1C(C1(C(=O)N)[N+](=O)[O-])C |
Synonyme |
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




